molecular formula C12H15N3O3 B394501 ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate

ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B394501
M. Wt: 249.27g/mol
InChI Key: WSXGICXFOHUKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

    Oxidation: Formation of ethyl 5-oxo-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate.

    Reduction: Formation of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazoline-1-carboxylate.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyrazole groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazole-1-carboxylate: Lacks the pyridin-3-yl group.

    Ethyl 5-hydroxy-3-methyl-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate: Has the pyridin-2-yl group instead of pyridin-3-yl.

Uniqueness

Ethyl 5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to the presence of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27g/mol

IUPAC Name

ethyl 5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-3-18-11(16)15-12(17,7-9(2)14-15)10-5-4-6-13-8-10/h4-6,8,17H,3,7H2,1-2H3

InChI Key

WSXGICXFOHUKBU-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(CC(=N1)C)(C2=CN=CC=C2)O

Canonical SMILES

CCOC(=O)N1C(CC(=N1)C)(C2=CN=CC=C2)O

Origin of Product

United States

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